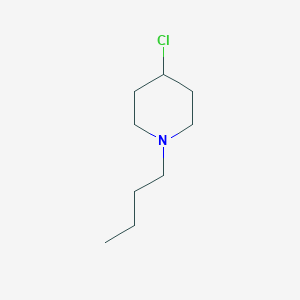

1-Butyl-4-chloropiperidine

Description

Significance of Piperidine (B6355638) Scaffolds in Organic Synthesis

The piperidine ring, a six-membered saturated heterocycle containing a nitrogen atom, is a ubiquitous structural motif found in a vast array of natural products, pharmaceuticals, and agrochemicals. nih.govijnrd.orgresearchgate.net Its prevalence is a testament to its ability to impart favorable physicochemical and biological properties to a molecule. The flexible, chair-like conformation of the piperidine ring allows it to interact with biological targets in a three-dimensional space, often leading to enhanced potency and selectivity. researchgate.netthieme-connect.comresearchgate.net

In organic synthesis, the piperidine scaffold serves as a versatile building block. ijnrd.org The nitrogen atom can be readily alkylated, acylated, or incorporated into more complex ring systems. The carbon framework of the ring can also be functionalized, allowing for the introduction of various substituents that can modulate the molecule's properties. The development of efficient methods for constructing and modifying piperidine rings remains an active area of research in modern organic chemistry. nih.gov

Overview of 1-Butyl-4-chloropiperidine and Related N-Alkyl-4-chloropiperidine Architectures

This compound is a specific derivative of the piperidine family, characterized by a butyl group attached to the nitrogen atom and a chlorine atom at the 4-position of the piperidine ring. This particular substitution pattern makes it a valuable intermediate in synthetic chemistry. The butyl group can influence the solubility and lipophilicity of the final product, while the chlorine atom at the 4-position serves as a leaving group, enabling a variety of nucleophilic substitution reactions.

The broader class of N-Alkyl-4-chloropiperidines encompasses a range of structures where the alkyl group on the nitrogen can be varied. This modularity allows chemists to fine-tune the properties of the resulting molecules. For instance, altering the length or branching of the N-alkyl chain can impact the steric and electronic environment of the piperidine ring, thereby influencing its reactivity and the biological activity of the final compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C9H18ClN |

| Molecular Weight | 175.70 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 95-97 °C at 12 mmHg |

| Density | 0.978 g/mL at 25 °C |

Note: The properties listed are typical values and may vary.

Scope and Research Focus within Modern Synthetic Organic Chemistry

The research focus on this compound and its analogs is primarily driven by their utility as key intermediates in the synthesis of high-value compounds. acs.org A significant area of investigation involves the development of novel and efficient synthetic routes to these compounds. acs.orgnih.gov For example, researchers have explored various methods for the chlorination of N-alkyl-4-piperidinols and the direct alkylation of 4-chloropiperidine (B1584346). acs.orgresearchgate.net

A major application of this compound lies in its conversion to the corresponding Grignard reagent, 1-butyl-4-piperidinylmagnesium chloride. researchgate.net This organometallic reagent is a powerful tool for forming new carbon-carbon bonds, enabling the construction of complex molecular frameworks. researchgate.netrug.nl

Furthermore, the reactivity of the chlorine atom in N-Alkyl-4-chloropiperidines allows for their use in a variety of coupling reactions and nucleophilic substitutions. These reactions provide access to a diverse range of 4-substituted piperidines, which are valuable scaffolds in medicinal chemistry for the development of new therapeutic agents. ijnrd.orgnetascientific.com The ability to introduce a wide array of functional groups at the 4-position is crucial for optimizing the pharmacological profile of drug candidates. thieme-connect.comresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

1-butyl-4-chloropiperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18ClN/c1-2-3-6-11-7-4-9(10)5-8-11/h9H,2-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCTGFYNNAQRJQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1CCC(CC1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40734574 | |

| Record name | 1-Butyl-4-chloropiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40734574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34580-30-8 | |

| Record name | 1-Butyl-4-chloropiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40734574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Butyl 4 Chloropiperidine and Analogous N Alkyl 4 Chloropiperidines

Established Synthetic Pathways to 4-Chloropiperidine (B1584346) Nuclei

The construction of the 4-chloropiperidine nucleus is a foundational step in the synthesis of the target compounds. Key methods include the direct chlorination of alcohol precursors and sophisticated ring-forming cyclization reactions.

Chlorination Reactions of Piperidin-4-ols

A prevalent and well-documented method for synthesizing 4-chloropiperidines is the nucleophilic substitution of the hydroxyl group in piperidin-4-ol derivatives. Thionyl chloride (SOCl₂) is a commonly employed chlorinating agent for this transformation. The reaction typically involves treating the corresponding N-alkyl-piperidin-4-ol with thionyl chloride, often in an organic solvent such as dichloromethane (B109758). environmentclearance.nic.in The presence of a base like triethylamine (B128534) may be used to neutralize the HCl generated during the reaction.

For instance, the synthesis of 1-methyl-4-chloropiperidine is efficiently achieved by the dropwise addition of thionyl chloride to a solution of N-methylpiperidin-4-ol and triethylamine in dichloromethane at a controlled temperature. Similarly, the synthesis of 1-tert-butyl-4-chloropiperidine (B1246326) can be accomplished via the chlorination of 1-tert-butylpiperidin-4-one. researchgate.net In some cases, additives like tetrabutylammonium (B224687) chloride are used to suppress the formation of elimination byproducts. researchgate.netnih.govacs.org Other chlorinating agents such as phosphorus pentachloride (PCl₅) and dichlorotriphenylphosphorane (B105816) (Ph₃PCl₂) have also been utilized, with the latter being suitable for milder conditions. smolecule.com

Table 1: Comparison of Chlorinating Agents for Piperidin-4-ol Conversion

| Chlorinating Agent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| **Thionyl Chloride (SOCl₂) ** | Dichloromethane, 0-40°C | High conversion rates (>85%), efficient smolecule.com | Can lead to charring or byproducts without careful control google.com |

| Phosphorus Pentachloride (PCl₅) | Elevated temperatures (80-100°C) | Compatible with sterically hindered substrates smolecule.com | Requires higher temperatures |

Ring-Forming Cyclization Strategies to 4-Chloropiperidines

Modern synthetic chemistry offers advanced ring-closing strategies to construct the piperidine (B6355638) skeleton with the chloro-substituent already in place. The aza-Prins cyclization is a notable example, involving the reaction of homoallylic amines with an electrophile. nih.govorganic-chemistry.org

A specific and effective variant is the Niobium(V) chloride (NbCl₅)-mediated aza-Prins type cyclization. mdpi.comrasayanjournal.co.in This method facilitates the reaction between epoxides and homoallylic amines to produce 4-chloropiperidine derivatives in good yields under mild conditions. rasayanjournal.co.in The proposed mechanism involves the NbCl₅-mediated opening of the epoxide ring, followed by a nucleophilic attack from the amine and subsequent cyclization. The chloride ion, readily available from NbCl₅, then traps the resulting carbocation intermediate at the 4-position. rasayanjournal.co.in This reaction has been shown to be effective for various substituted epoxides and N-protected homoallylic amines, yielding products with yields ranging from 80% to 93%. rasayanjournal.co.in

Other Lewis acids, such as iron(III) chloride (FeCl₃) and gallium(III) iodide/iodine, have also been used to catalyze aza-Prins cyclizations, which can lead to 4-halopiperidines. thieme-connect.comresearchgate.net For example, using catalytic FeCl₃ with iodine can produce a mixture of 4-iodopiperidines and 4-chloropiperidines. thieme-connect.com Another approach involves using HCl•DMPU (a complex of HCl and 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) to activate dimethyl sulfoxide (B87167) (DMSO), generating an electrophile that reacts with homoallylic amines to form 4-chloropiperidines. nih.govorganic-chemistry.org

N-Alkylation Strategies for Piperidine Derivatives

Once the 4-chloropiperidine nucleus is obtained, the subsequent step involves introducing the N-alkyl group, such as a butyl group, to yield the final product.

Direct N-Alkylation with Butyl Halides

Direct N-alkylation is a straightforward approach for attaching an alkyl group to the piperidine nitrogen. This involves reacting 4-chloropiperidine (or its salt) with an alkyl halide, such as butyl bromide or butyl iodide, typically in the presence of a base to neutralize the resulting hydrohalic acid. While conceptually simple, direct alkylation with bulky halides like tert-butyl halides can be challenging and result in low yields due to steric hindrance. acs.org For less hindered alkyl groups like n-butyl, this method can be more effective.

Generation of N-Alkyl Groups via Iminium Intermediates and Grignard Reagents

An innovative and highly efficient alternative for introducing sterically demanding alkyl groups, such as a tert-butyl group, involves the use of iminium intermediates and Grignard reagents. nih.govacs.org This strategy has been successfully applied to the synthesis of 1-tert-butyl-4-chloropiperidine. researchgate.net

Table 2: Comparison of N-Alkylation Strategies

| Method | Description | Applicability | Key Features |

|---|---|---|---|

| Direct Alkylation | Reaction of piperidine with an alkyl halide. | Best for primary and some secondary alkyl groups. | Simple procedure, requires a base. |

| Iminium Intermediate + Grignard Reagent | Formation of an iminium salt followed by addition of a Grignard reagent. | Excellent for sterically hindered groups (e.g., tert-butyl). nih.govacs.org | High yields, avoids low-yield direct alkylation with bulky groups. researchgate.net |

Protecting Group Chemistry in Piperidine Synthesis

Protecting groups are essential tools in the multi-step synthesis of complex piperidine derivatives, preventing unwanted side reactions at the nitrogen atom. google.com The choice of protecting group is critical and depends on its stability to the reaction conditions used in other steps and the ease of its removal.

Common amine protecting groups include:

Carbobenzyloxy (Cbz): Removed by hydrogenolysis. google.comlibretexts.org

tert-Butyloxycarbonyl (BOC): A widely used group in peptide synthesis, which is removed by treatment with strong acids like trifluoroacetic acid (TFA) or HCl. google.comlibretexts.org

9-Fluorenylmethyloxycarbonyl (Fmoc): Stable towards acids but is readily removed by bases, such as piperidine itself. libretexts.orgatomscientific.comtotal-synthesis.com This makes it orthogonal to the Boc group. total-synthesis.com

Benzyl (Bn): Removed by hydrogenolysis. google.comlibretexts.org

Role of N-Protecting Groups (e.g., Boc, Tosyl)

In the multi-step synthesis of complex molecules like N-alkyl-4-chloropiperidines, protecting groups are indispensable tools for temporarily masking the reactive secondary amine of the piperidine ring. organic-chemistry.org This strategy prevents unwanted side reactions and allows for selective chemical transformations at other positions of the molecule. organic-chemistry.org Two of the most commonly employed N-protecting groups in this context are the tert-butoxycarbonyl (Boc) group and the p-toluenesulfonyl (tosyl) group.

The Boc group is widely favored due to its stability under a variety of reaction conditions, yet it can be removed under relatively mild acidic conditions. organic-chemistry.org The protection of the piperidine nitrogen as a Boc-carbamate decreases its nucleophilicity, preventing it from reacting with electrophiles or participating in undesired alkylation or acylation reactions. organic-chemistry.org This allows for precise modifications, such as the conversion of a 4-hydroxy group to a 4-chloro group. For instance, N-Boc-4-hydroxypiperidine can be chlorinated to give tert-butyl 4-chloropiperidine-1-carboxylate, a key intermediate. thieme-connect.com The use of a Boc group is integral in syntheses where the final N-alkylation step is performed after other core modifications are complete. dtic.milchemicalbook.com

The tosyl group is a robust sulfonyl protecting group known for its high stability to a wide range of reagents and reaction conditions, including strongly acidic and oxidative environments. google.com This stability makes it suitable for syntheses involving harsh reaction steps. organic-chemistry.orgresearchgate.net The strong electron-withdrawing nature of the tosyl group significantly reduces the nucleophilicity of the nitrogen atom, effectively preventing over-alkylation (quaternization). google.com N-tosyl piperidines are common intermediates in the synthesis of various piperidine derivatives. organic-chemistry.orgwhiterose.ac.ukorganic-chemistry.orgrasayanjournal.co.in Iodocyclization of unsaturated tosylamides is a known method for creating N-tosyl iodopiperidines, which can be further functionalized. organic-chemistry.orgorganic-chemistry.org

| Protecting Group | Chemical Name | Key Features |

| Boc | tert-Butoxycarbonyl | Stable under many conditions; easily removed with acid. organic-chemistry.org |

| Tosyl (Ts) | p-Toluenesulfonyl | Very stable to harsh conditions; prevents over-alkylation. google.com |

Deprotection Methodologies

The removal of the protecting group is a critical final step to yield the target secondary or tertiary amine. The deprotection conditions must be chosen carefully to avoid affecting other functional groups in the molecule.

Boc Deprotection: The Boc group is typically cleaved under acidic conditions. A common method involves using trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM). dtic.milpeptide.com Another frequently used reagent is a solution of hydrogen chloride (HCl) in an organic solvent, such as 1,4-dioxane (B91453) or methanol. dtic.mil For substrates sensitive to strong acids, alternative methods like thermolytic deprotection, where the compound is heated in a suitable solvent, can be employed, sometimes in the absence of any acid catalyst. acs.org

Tosyl Deprotection: The removal of the highly stable tosyl group generally requires harsher conditions. google.com Classical methods include reduction with sodium in liquid ammonia (B1221849). google.com Other approaches involve the use of strong acids like methanesulfonic acid (MeSO₃H) in the presence of a scavenger like thioanisole. researchgate.net The difficulty in cleaving the tosyl group is a significant consideration in its application, as the required harsh conditions may not be compatible with other functionalities present in the molecule. google.com

| Protecting Group | Deprotection Reagents | Typical Conditions |

| Boc | Trifluoroacetic acid (TFA); Hydrogen chloride (HCl) in dioxane/methanol. dtic.milpeptide.com | Acidic, often at room temperature or 0°C. dtic.milreddit.com |

| Tosyl (Ts) | Sodium in liquid ammonia; MeSO₃H/thioanisole. google.comresearchgate.net | Harsh reducing or strongly acidic conditions. google.comresearchgate.net |

Optimization and Scale-Up Considerations in Laboratory Synthesis

Transitioning a synthetic route from a small-scale laboratory procedure to a larger, more practical scale necessitates a focus on optimization to improve yield, efficiency, and reagent control.

Yield Enhancement Strategies (e.g., Additives like Tetrabutylammonium Chloride)

Research has shown that the addition of a phase-transfer catalyst, such as tetrabutylammonium chloride , can effectively suppress this side reaction. acs.orgnih.govresearchgate.net In the thionyl chloride-mediated chlorination, tetrabutylammonium chloride acts as a chloride source and helps to favor the desired nucleophilic substitution (SN2) pathway over the competing elimination (E2) pathway. acs.orgacs.org This strategy has been successfully employed in the multi-kilogram synthesis of 1-tert-butyl-4-chloropiperidine, demonstrating its effectiveness in enhancing yield and purity on a large scale. acs.orgacs.org

| Reaction | Additive | Purpose | Outcome |

| Thionyl chloride mediated chlorination of 4-hydroxypiperidine | Tetrabutylammonium chloride | Suppress elimination side reaction. acs.orgnih.gov | Increased yield of 4-chloropiperidine derivative. acs.org |

Process Efficiency and Reagent Control (e.g., Dimethylamine (B145610) Trapping)

Process efficiency is paramount in large-scale synthesis, focusing on minimizing waste, simplifying purification, and maximizing throughput. One elegant strategy involves controlling volatile byproducts that can inhibit a reaction or complicate product isolation.

A notable example is found in the synthesis of N-tert-butylpiperidone, a precursor for N-tert-butyl-4-chloropiperidine, via the transamination of 1,1-dimethyl-4-oxopiperidinium iodide with tert-butylamine. acs.orgacs.org This reaction liberates gaseous dimethylamine as a byproduct. acs.orgacs.orggjmultigases.com According to Le Chatelier's principle, the removal of a product from the reaction equilibrium will drive the reaction toward completion. Efficiently trapping the evolved dimethylamine is therefore key to achieving a high yield. acs.orgacs.org

While physical removal methods like distillation are viable on a small scale, they are less practical for large-scale production. acs.org A more scalable and efficient solution is the use of a chemical trap. It was discovered that sodium acrylate (B77674) serves as an excellent and practical trap for dimethylamine. acs.orgacs.org It reacts covalently with the dimethylamine in an aqueous medium, effectively sequestering it from the reaction mixture. acs.org This not only drives the transamination to near-quantitative yield but also greatly simplifies the subsequent workup and purification, as the acrylate adduct is easily separated. acs.orgacs.org This method avoids the need for distillation and prevents potential side reactions like polymerization. acs.org

| Synthetic Step | Byproduct | Trapping Agent | Benefit |

| Transamination of 1,1-dimethyl-4-oxopiperidinium iodide | Dimethylamine | Sodium acrylate | Drives reaction to completion; simplifies purification. acs.orgacs.org |

Chemical Transformations and Reactivity Profile of 1 Butyl 4 Chloropiperidine Derivatives

Nucleophilic Substitution Reactions at C-4 Position

The chlorine atom at the C-4 position of the piperidine (B6355638) ring serves as a competent leaving group, making this position susceptible to attack by a variety of nucleophiles. byjus.comwikipedia.org These reactions typically proceed via a nucleophilic substitution mechanism, allowing for the introduction of diverse functional groups onto the piperidine scaffold.

The formation of a new carbon-carbon bond at the C-4 position can be effectively achieved using organometallic reagents, which are potent sources of carbanionic nucleophiles. Grignard reagents (RMgX) and organolithium reagents (RLi) are commonly employed for this purpose. wikipedia.org The reaction involves the attack of the carbon nucleophile on the electrophilic C-4 carbon, displacing the chloride ion and resulting in a 4-alkyl or 4-aryl-substituted 1-butylpiperidine.

For instance, the reaction of a related compound, 1-tert-butyl-4-chloropiperidine (B1246326), with methylmagnesium chloride has been utilized in synthetic routes, demonstrating the feasibility of this transformation. nih.govacs.org The general principle extends to other Grignard reagents, allowing for the introduction of various alkyl and aryl moieties. Organolithium reagents, being generally more reactive than their Grignard counterparts, can also be used to achieve similar substitutions. nih.gov

Table 1: Representative C-C Bond Forming Reactions at the C-4 Position

| Nucleophile Source | Reagent Example | Product Structure (General) | Reaction Conditions |

|---|---|---|---|

| Grignard Reagent | Phenylmagnesium Bromide (PhMgBr) | 1-Butyl-4-phenylpiperidine | Anhydrous ether (e.g., THF, Diethyl ether) |

| Organolithium Reagent | n-Butyllithium (n-BuLi) | 1,4'-Dibutylpiperidine | Anhydrous ether, often at low temperatures |

The C-4 chloride can also be displaced by nucleophiles containing heteroatoms such as oxygen, nitrogen, or sulfur. These reactions are fundamental for introducing functionality that can alter the physicochemical properties of the molecule.

Nitrogen Nucleophiles: Primary and secondary amines can react with 1-butyl-4-chloropiperidine to form 4-amino-substituted piperidines. This reaction typically requires heat and may be performed in the presence of a non-nucleophilic base to neutralize the HCl generated.

Oxygen Nucleophiles: Alkoxides (RO⁻) and phenoxides (ArO⁻), generated from the corresponding alcohols or phenols by treatment with a strong base, are effective nucleophiles for creating ether linkages at the C-4 position.

Sulfur Nucleophiles: Thiolates (RS⁻), which are excellent nucleophiles, react readily to displace the chloride and form 4-(alkylthio)- or 4-(arylthio)piperidines. researchgate.net

Table 2: Substitution Reactions with Heteroatom Nucleophiles

| Nucleophile Type | Reagent Example | Product |

|---|---|---|

| Nitrogen | Pyrrolidine (B122466) | 1-Butyl-4-(pyrrolidin-1-yl)piperidine |

| Oxygen | Sodium methoxide (B1231860) (NaOMe) | 1-Butyl-4-methoxypiperidine |

Reactivity at the Piperidine Nitrogen Atom

The nitrogen atom in this compound is a tertiary amine, possessing a lone pair of electrons that imparts nucleophilic and basic character.

As a tertiary amine, the nitrogen atom can undergo oxidation. Treatment with an oxidizing agent, such as hydrogen peroxide (H₂O₂) or a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA), can lead to the formation of the corresponding this compound N-oxide. This transformation converts the neutral, nucleophilic nitrogen into a polar, formally positively charged center.

The reaction of the tertiary nitrogen with an electrophile, most commonly an alkyl halide, results in the formation of a quaternary ammonium (B1175870) salt. This process, known as quaternization, involves the nitrogen atom acting as a nucleophile to displace a halide from the alkyl halide. The product is a salt in which the nitrogen atom bears a permanent positive charge and is bonded to four carbon atoms. For example, reaction with methyl iodide (CH₃I) would yield 1-butyl-4-chloro-1-methylpiperidinium iodide.

Table 3: Reactions at the Piperidine Nitrogen

| Reaction Type | Reagent | Product |

|---|---|---|

| N-Oxidation | Hydrogen Peroxide (H₂O₂) | This compound N-oxide |

Elimination Reactions and Olefin Formation

In the presence of a strong, sterically hindered base, this compound can undergo an elimination reaction (dehydrohalogenation) to form an olefin. The base abstracts a proton from a carbon atom adjacent to the C-Cl bond (either C-3 or C-5), leading to the expulsion of the chloride ion and the formation of a double bond within the ring. This results in the formation of 1-butyl-1,2,3,6-tetrahydropyridine. This elimination pathway is often a competing side reaction during nucleophilic substitution, particularly when using bulky or strongly basic nucleophiles. nih.govacs.org The choice of a non-nucleophilic strong base, such as potassium tert-butoxide, can favor the elimination product. The formation of tetrahydropyridine (B1245486) derivatives is a common synthetic strategy. organic-chemistry.orgnih.gov

Rearrangement Reactions and Ring Transformations

Currently, there is a lack of specific studies detailing rearrangement reactions or significant ring transformations involving this compound.

Formation and Reactivity of Bicyclic Aziridinium (B1262131) Ions

The formation of bicyclic aziridinium ions is a known reactive pathway for certain chloropiperidine derivatives, particularly 3-chloropiperidines, where intramolecular cyclization can occur. This process involves the nitrogen atom of the piperidine ring acting as an internal nucleophile, displacing the chloride to form a strained, bicyclic aziridinium intermediate. These intermediates are highly reactive and susceptible to nucleophilic attack, which can lead to the formation of various substituted piperidine or pyrrolidine products.

However, searches of scientific databases did not yield studies specifically documenting the formation or reactivity of a bicyclic aziridinium ion derived from this compound. The 1,4-substitution pattern of this molecule makes the intramolecular cyclization required to form such an ion geometrically less favorable compared to its 1,3-substituted counterparts.

Stereochemical Aspects in Chemical Transformations (e.g., Memory of Chirality)

Stereochemistry plays a crucial role in the synthesis and reactivity of piperidine derivatives. The concept of "memory of chirality" refers to the ability of a molecule to retain its stereochemical information during a reaction, even through intermediates that are not stereochemically rigid. This phenomenon is of significant interest in asymmetric synthesis, allowing for the transfer of chirality from a starting material to a product.

While memory of chirality has been successfully applied in the asymmetric synthesis of various piperidine-containing compounds, there is no available research that specifically investigates or demonstrates this principle in the context of chemical transformations involving this compound. Such studies require a chiral starting material, and the subsequent reactions of this compound have not been explored in a stereochemical context in the available literature.

Application As a Core Intermediate in Advanced Organic Synthesis Research

Building Block for Complex Nitrogen-Containing Heterocycles

The 1-butyl-4-chloropiperidine scaffold is instrumental in the synthesis of a wide array of more elaborate nitrogen-containing heterocyclic systems. Its utility stems from the predictable reactivity of the C4-chloro group, which serves as a linchpin for introducing diverse functional groups or initiating cyclization cascades to build polycyclic architectures.

The labile nature of the chloro substituent in this compound makes it an excellent electrophile for reactions with a wide range of nucleophiles. rasayanjournal.co.in This allows for the straightforward introduction of various substituents at the 4-position, leading to a library of functionally diverse piperidine (B6355638) derivatives.

Key transformations include:

Nucleophilic Substitution: This is the most common application, where the chloride is displaced by O-, N-, S-, or C-centered nucleophiles. For instance, reaction with amines or ammonia (B1221849) yields 4-aminopiperidine (B84694) derivatives, which are themselves crucial intermediates in pharmaceuticals. libretexts.orgyoutube.com Similarly, alkoxides or phenoxides can be used to introduce ether linkages.

Cross-Coupling Reactions: Modern synthetic methods, such as palladium- or copper-catalyzed cross-coupling reactions, have expanded the utility of 4-chloropiperidine (B1584346) scaffolds. nih.gov For example, Negishi or Suzuki couplings allow for the formation of C-C bonds, attaching aryl or heteroaryl groups to the 4-position to generate 4-arylpiperidines. nih.govresearchgate.net These moieties are common in centrally active pharmaceutical agents.

The following table summarizes some representative transformations starting from N-substituted 4-chloropiperidines.

| Starting Material | Reagent/Catalyst | Reaction Type | Product Class |

| N-Boc-4-chloropiperidine | Aniline (B41778), Pd catalyst | Buchwald-Hartwig Amination | 4-(Arylamino)piperidines |

| N-Boc-4-chloropiperidine | Arylboronic acid, Pd catalyst | Suzuki Coupling | 4-Arylpiperidines |

| N-Boc-4-iodopiperidine | Aryl Grignard, Co catalyst | Cobalt-Catalyzed Cross-Coupling | 4-Arylpiperidines researchgate.net |

| This compound | Piperazine | Nucleophilic Substitution | 4-(Piperazin-1-yl)piperidines |

| This compound | Sodium Phenoxide | Williamson Ether Synthesis | 4-Phenoxypiperidines |

This is an interactive data table based on established chemical principles and documented reaction types for haloalkanes and halocycloalkanes. libretexts.orgnih.govresearchgate.netresearchgate.net

Beyond simple substitution, the 4-chloropiperidine scaffold is a strategic starting point for constructing more architecturally complex fused and spirocyclic systems. These three-dimensional structures are of high interest in drug discovery as they can offer improved pharmacological profiles by occupying new regions of chemical space. rsc.org

Fused Systems: Fused heterocycles can be synthesized through intramolecular cyclization reactions. This typically involves a two-step process where a 4-chloropiperidine derivative is first substituted with a nucleophile containing a second reactive site. Subsequent reaction, often promoted by a catalyst or base, forges a new ring that shares a bond with the original piperidine. One documented example involves the selective catalytic hydrogenation of a 2-phenyl-2-[2-(2-pyridyl)ethyl]-indan-1,3-dione, which, after reduction of the pyridine (B92270) to a piperidine, undergoes a novel ring cyclization–expansion reaction to yield a nine-membered nitrogen-containing heterocycle fused to the indane system. researchgate.net

Spirocyclic Systems: Spiropiperidines, which feature a single atom common to two rings, are particularly prevalent in modern medicinal chemistry. bepls.com Synthetic strategies to access these scaffolds often utilize a pre-formed piperidine ring. rsc.org For example, a 4-piperidone (B1582916) (the ketone analog of 4-chloropiperidine) can undergo reactions at the carbonyl carbon to build the second ring, forming a spiro-center at the C4 position. Alternatively, a 4-chloropiperidine can be used to attach a chain that subsequently cyclizes back onto the piperidine ring or an adjacent atom to form a spirocycle, such as in the synthesis of spiro[indoline-3,4'-piperidine] (B44651) derivatives. bepls.com

Role in Multi-Step Total Synthesis Approaches

The 4-substituted piperidine core is a ubiquitous feature in many clinically significant pharmaceuticals. While this compound itself may not be the direct starting material in all published routes, its structural motif is central to the synthesis of complex targets like the potent analgesic, fentanyl.

The synthesis of fentanyl and its analogs illustrates the strategic importance of the 4-substituted piperidine scaffold. nih.govosti.gov A common synthetic approach begins with a protected 4-piperidone, such as N-Boc-4-piperidinone. dtic.milresearchgate.net This starting material is the direct precursor to N-Boc-4-chloropiperidine (via reduction of the ketone to an alcohol, followed by chlorination).

A key step in fentanyl synthesis is the formation of the 4-anilino-piperidine core. This is often achieved through reductive amination of N-Boc-4-piperidone with aniline. dtic.mil The resulting intermediate, tert-butyl 4-(phenylamino)piperidine-1-carboxylate, contains the critical C4-N bond. dtic.mil The synthesis then proceeds through several steps:

Boc-Deprotection: Removal of the N-Boc protecting group to yield the secondary amine. dtic.mil

N-Alkylation: Introduction of the phenethyl group onto the piperidine nitrogen. dtic.mil

N-Acylation: Acylation of the aniline nitrogen with propionyl chloride to complete the fentanyl structure. nih.govdtic.mil

This multi-step sequence highlights how the 4-substituted piperidine scaffold serves as a non-negotiable core upon which the final, complex drug molecule is assembled. The availability and reactivity of precursors like N-substituted 4-piperidones and their corresponding 4-chloro derivatives are enabling for the entire synthetic endeavor.

Development of Novel Synthetic Methodologies Utilizing 4-Chloropiperidine Scaffolds

The versatility of the 4-chloropiperidine scaffold has made it a valuable substrate for the development of new synthetic methods, particularly in the realm of metal-catalyzed cross-coupling. These novel methodologies aim to create C-C and C-heteroatom bonds with greater efficiency and functional group tolerance than classical methods.

Research in this area has led to several innovative approaches:

Palladium/Copper Co-catalyzed Negishi Coupling: A general procedure has been developed for the synthesis of 4-arylpiperidines via the Negishi coupling of a 4-piperidylzinc iodide with various aryl halides and triflates. nih.gov The organozinc intermediate is typically prepared from the corresponding N-Boc-4-iodopiperidine (or the more accessible N-Boc-4-chloropiperidine via halogen exchange), demonstrating a modern application of the 4-halopiperidine scaffold in C-C bond formation. nih.gov

Cobalt-Catalyzed Arylation: Alternative cross-coupling methods have been explored, including the use of cobalt catalysts for the arylation of iodo-substituted cyclic amines with Grignard reagents. researchgate.net Such methods expand the toolbox available to chemists for modifying the 4-position of the piperidine ring, offering different reactivity profiles and substrate scopes compared to palladium-based systems.

Direct α-Arylation Methodologies: While focusing on the C2 position, recent work on the direct α-arylation of 4-substituted piperidines via a one-pot Negishi cross-coupling highlights the ongoing innovation in functionalizing the piperidine core. nih.gov This type of research into functionalizing saturated heterocycles often uses readily available starting materials like protected 4-hydroxy or 4-chloro piperidines as foundational scaffolds for methods development.

These advancements demonstrate that the 4-chloropiperidine scaffold is not merely an intermediate for known transformations but also a key substrate in the ongoing development of novel and more powerful synthetic reactions.

Mechanistic Investigations and Reaction Dynamics Studies

Elucidation of Reaction Pathways for Functionalization (e.g., Radical Chain Mechanisms)

The functionalization of 1-butyl-4-chloropiperidine can proceed through various reaction pathways, including nucleophilic substitution and elimination reactions. The presence of the chlorine atom at the 4-position makes it a potential site for substitution by a variety of nucleophiles.

In addition to heterolytic pathways, the involvement of radical chain mechanisms can be envisaged, particularly under conditions that favor homolytic bond cleavage, such as the presence of radical initiators or photolysis. A hypothetical radical chain mechanism for the functionalization of this compound could involve the following steps:

Initiation: A radical initiator (e.g., AIBN, benzoyl peroxide) undergoes homolysis to generate initial radicals.

Propagation:

A radical abstracts the chlorine atom from this compound, forming a piperidin-4-yl radical and a chloro-radical adduct.

The piperidin-4-yl radical then reacts with a trapping agent or another molecule to form the desired functionalized product and regenerate a radical species that continues the chain.

Termination: Two radical species combine to form a stable, non-radical product, thus terminating the chain reaction.

The specific nature of the functionalization would depend on the reagents and reaction conditions employed.

Kinetic and Thermodynamic Parameters of Chemical Transformations

Kinetic Parameters:

Rate Constant (k): This would quantify the speed of a particular reaction, such as a nucleophilic substitution at the 4-position.

Activation Energy (Ea): This parameter would indicate the minimum energy required for a reaction to occur, providing insight into the temperature dependence of the reaction rate.

Pre-exponential Factor (A): This factor in the Arrhenius equation relates to the frequency of collisions between reacting molecules in the correct orientation.

Thermodynamic Parameters:

Enthalpy of Reaction (ΔH): This would determine whether a reaction is exothermic (releases heat) or endothermic (absorbs heat).

Entropy of Reaction (ΔS): This parameter would describe the change in disorder during the reaction.

Gibbs Free Energy of Reaction (ΔG): This would ultimately determine the spontaneity of a reaction under given conditions.

A hypothetical data table for a substitution reaction of this compound with a generic nucleophile 'Nu' might look as follows:

| Parameter | Hypothetical Value | Units | Significance |

| Rate Constant (k) at 298 K | 1.5 x 10-4 | L mol-1 s-1 | Indicates a moderately slow reaction at room temperature. |

| Activation Energy (Ea) | 85 | kJ mol-1 | Suggests a significant energy barrier to reaction. |

| Enthalpy of Reaction (ΔH) | -50 | kJ mol-1 | The reaction is exothermic. |

| Gibbs Free Energy (ΔG) | -20 | kJ mol-1 | The reaction is spontaneous under standard conditions. |

Note: The values in this table are purely illustrative and are not based on experimental data for this compound.

Influence of Catalysis on Reaction Mechanisms (e.g., Copper-Catalyzed Cyanation, Palladium-Catalyzed Cyclization)

Catalysis can significantly alter the reaction pathways and rates of transformations involving this compound.

Copper-Catalyzed Cyanation:

The introduction of a cyano group at the 4-position of the piperidine (B6355638) ring is a valuable transformation. While direct nucleophilic substitution with cyanide salts can be challenging, copper catalysis can facilitate this process. A plausible mechanism would involve:

Oxidative Addition: A Cu(I) species reacts with this compound in an oxidative addition step to form a Cu(III) intermediate.

Ligand Exchange: A cyanide ion displaces another ligand on the copper center.

Reductive Elimination: The C-CN bond is formed through reductive elimination, yielding the 1-butyl-4-cyanopiperidine product and regenerating the Cu(I) catalyst.

Palladium-Catalyzed Cyclization:

Palladium catalysts are widely used to construct new ring systems. If this compound were part of a larger molecule with a suitably positioned unsaturated moiety (e.g., an alkene or alkyne), an intramolecular palladium-catalyzed cyclization could be envisioned. The general mechanistic steps would likely involve:

Oxidative Addition: A Pd(0) catalyst undergoes oxidative addition into the C-Cl bond of the piperidine ring, forming a Pd(II) intermediate.

Intramolecular Insertion (Carbopalladation): The unsaturated moiety within the same molecule inserts into the Pd-C bond.

β-Hydride Elimination or Reductive Elimination: Depending on the substrate and reaction conditions, the cycle could be terminated by β-hydride elimination to form a double bond or by reductive elimination to form a new C-C or C-H bond, regenerating the Pd(0) catalyst.

Spectroscopic Techniques for In Situ Reaction Monitoring

To gain a deeper understanding of the reaction mechanisms and kinetics of this compound, in situ spectroscopic techniques are invaluable. These methods allow for the real-time monitoring of reactant consumption, product formation, and the detection of transient intermediates.

Suitable Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: In situ NMR is a powerful tool for tracking the progress of a reaction. By acquiring spectra at regular intervals, the concentrations of starting materials, intermediates, and products can be quantified, providing detailed kinetic profiles.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can be used to monitor changes in functional groups during a reaction. For instance, the disappearance of the C-Cl stretching vibration and the appearance of a new band corresponding to a newly formed bond can be tracked.

Raman Spectroscopy: Raman spectroscopy is complementary to FTIR and can be particularly useful for monitoring reactions in aqueous media. It can provide information about changes in molecular vibrations and the formation of new chemical bonds.

Mass Spectrometry (MS): Techniques such as ReactIR coupled with mass spectrometry can provide real-time information on the molecular weights of species present in the reaction mixture, aiding in the identification of intermediates and products.

A comparative table of these techniques for monitoring a hypothetical reaction of this compound is presented below:

| Spectroscopic Technique | Information Provided | Advantages | Limitations |

| NMR Spectroscopy | Quantitative concentration data of reactants, products, and intermediates. Structural information. | Highly quantitative and structurally informative. | Relatively low sensitivity, longer acquisition times. |

| FTIR Spectroscopy | Changes in functional groups. | Fast acquisition, sensitive to polar bonds. | Complex spectra, solvent interference can be an issue. |

| Raman Spectroscopy | Changes in molecular vibrations. | Good for aqueous solutions, less interference from solvents. | Can be affected by fluorescence, weaker signal than IR for some functional groups. |

| Mass Spectrometry | Molecular weight of species in the reaction. | High sensitivity, can detect low-concentration intermediates. | Provides no structural information on its own, requires an interface with the reaction. |

Advanced Computational and Theoretical Chemistry Studies

Quantum Chemical Characterization of Molecular Structure and Conformation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These studies provide a detailed picture of the three-dimensional arrangement of atoms, electron distribution, and the energy associated with different molecular shapes.

Geometry optimization is a computational process used to find the most stable arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For piperidine (B6355638) derivatives, Density Functional Theory (DFT) is a commonly employed method, often using functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(d,p) to achieve a balance between accuracy and computational cost. nih.govjksus.orgpsgcas.ac.in This process yields key structural parameters.

Once the geometry is optimized, electronic structure analysis can be performed. This includes calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter, as it relates to the molecule's chemical reactivity and stability; a smaller gap suggests higher reactivity. psgcas.ac.intandfonline.comresearchgate.net Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and identify electrophilic and nucleophilic sites, which are crucial for predicting intermolecular interactions. nih.govtandfonline.com

Table 1: Representative Optimized Geometrical Parameters for a Substituted Piperidine Ring (Illustrative) Note: Data below is illustrative for a substituted piperidine ring, as specific optimized parameters for 1-Butyl-4-chloropiperidine are not available in the cited literature. The values are based on typical findings for similar structures.

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C2-C3 | 1.53 | C2-N1-C6 | 111.5 |

| C3-C4 | 1.52 | C2-C3-C4 | 110.8 |

| N1-C2 | 1.47 | C3-C4-C5 | 110.2 |

| C4-Cl | 1.81 | N1-C2-C3-C4 | -55.6 |

The piperidine ring is not planar and exists in several conformations. The most stable is typically a chair conformation, but twist-boat conformations are also possible. nih.govrsc.org For this compound, the chair conformation is expected to be predominant. In this conformation, the substituents—the N-butyl group and the C4-chloro group—can occupy either axial or equatorial positions.

The relative stability of these conformers is determined by steric and electronic interactions. Computational studies on N-methylpiperidine show that the conformer with the methyl group in the equatorial position is more stable. rsc.org For 4-substituted piperidines, the conformational free energies are often similar to analogous cyclohexane systems. nih.gov However, protonation of the nitrogen atom can significantly stabilize the axial conformer for polar substituents like chlorine, due to electrostatic interactions. nih.gov Quantum mechanics calculations can quantify the energy difference (ΔG) between these conformers, revealing their equilibrium populations. For some N-acylpiperidines, the energy difference between a chair and a twist-boat conformation can be around 1.5 kcal/mol. nih.gov

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a vital tool for elucidating the step-by-step pathways of chemical reactions. rsc.orgmdpi.com By calculating the energies of reactants, products, and transition states, chemists can predict reaction feasibility and selectivity.

DFT calculations, particularly with hybrid functionals like B3LYP and basis sets that include polarization and diffuse functions (e.g., 6-31+G(d,p)), are widely used to map out the potential energy surface of a reaction. jksus.orgresearchgate.net By locating the transition state structure for a proposed reaction step, the activation energy (the energy barrier that must be overcome) can be calculated.

Table 2: Illustrative Energy Profile Data from a DFT Calculation Note: This table represents typical output from a DFT study on a chemical reaction and is for illustrative purposes. Specific values for reactions involving this compound would require a dedicated computational study.

| Species | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

| Reactants | 0.00 | 0.00 |

| Transition State 1 | +20.5 | +22.1 |

| Intermediate | -5.2 | -4.8 |

| Transition State 2 | +15.8 | +16.9 |

| Products | -12.4 | -11.9 |

Many reactions can yield multiple products. Computational modeling can predict which product is most likely to form by comparing the activation energies of the transition states leading to each potential product.

Regioselectivity: In reactions where a reagent can attack multiple sites on this compound, DFT can determine which site is more reactive. By comparing the activation energies for attack at each position, the preferred reaction pathway and major regioisomer can be identified.

Stereoselectivity: When a reaction can produce different stereoisomers (e.g., via axial or equatorial attack on the piperidine ring), the transition state energies for each pathway can be calculated. The pathway with the lower energy barrier will be favored, leading to the major stereoisomer. This is crucial for understanding how the existing stereocenter at C4 influences subsequent reactions.

Intermolecular Interactions and Solvent Effects (Theoretical Studies)

Theoretical studies are essential for understanding how this compound interacts with other molecules, including solvents or biological targets. The chlorine atom, in particular, can participate in non-covalent interactions such as halogen bonding. mdpi.commdpi.com

Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze and characterize these weak interactions. mdpi.comnih.gov The strength of hydrogen bonds (e.g., with a protic solvent) or halogen bonds can be estimated, providing insight into the molecule's solution-phase behavior and crystal packing. mdpi.comnih.gov

Solvent effects are critical as most reactions occur in solution. Implicit solvation models (like the Polarizable Continuum Model, PCM) are often used in DFT calculations to approximate the influence of a solvent by treating it as a continuous medium. ibs.re.kr This approach modifies the calculated energies of reactants, intermediates, and transition states to provide a more realistic prediction of reaction outcomes in a specific solvent. For more accuracy, explicit solvent models, where individual solvent molecules are included in the calculation, can be used, though this is computationally more demanding. ibs.re.kr

Emerging Research Avenues and Future Directions in N Alkyl 4 Chloropiperidine Chemistry

Sustainable and Green Synthesis Approaches for Piperidine (B6355638) Derivatives

The principles of green chemistry are increasingly influencing the development of synthetic methodologies for piperidine derivatives, aiming to reduce environmental impact and enhance efficiency. Traditional methods for the synthesis of N-alkyl-4-chloropiperidines often involve multi-step sequences with hazardous reagents and solvents. Current research is focused on developing more sustainable alternatives.

One promising approach is the use of biocatalysis . Enzymes, such as lipases and reductive aminases, offer a green alternative for the synthesis of piperidine derivatives. For instance, immobilized Candida antarctica lipase B (CALB) has been successfully employed in the multicomponent synthesis of piperidines, offering high yields and the potential for catalyst recycling. acs.org Reductive aminases, combined with alcohol oxidases or carboxylic acid reductases, provide a one-pot system for N-alkylation of amines using primary alcohols or carboxylic acids as alkylating agents, avoiding the use of toxic alkyl halides. nih.gov These biocatalytic methods present a milder and more environmentally friendly route to N-alkylpiperidines.

Another key area of development is the implementation of one-pot multicomponent reactions in aqueous media. The use of surfactants like sodium lauryl sulfate (SLS) can facilitate these reactions in water, a green solvent, leading to high yields of highly substituted piperidines with simple work-up procedures. researchgate.netgrowingscience.com Furthermore, the development of flow chemistry protocols offers significant advantages in terms of safety, scalability, and process control, contributing to a more sustainable manufacturing process for active pharmaceutical ingredients containing the piperidine core. acs.orgdurham.ac.uknih.gov A continuous flow protocol has been developed for the highly diastereoselective synthesis of α-chiral piperidines, showcasing the potential for rapid and scalable access to enantioenriched piperidine derivatives. acs.org

| Synthesis Approach | Key Features | Potential Application for 1-Butyl-4-chloropiperidine |

| Biocatalysis | Use of enzymes (e.g., lipases, reductive aminases) | N-butylation of a piperidine precursor using butanol or butyric acid. |

| One-Pot Reactions | Multiple transformations in a single reaction vessel, often in green solvents like water. researchgate.netgrowingscience.commdpi.comgrowingscience.comresearchgate.net | Direct synthesis from simpler starting materials in a single, efficient step. |

| Flow Chemistry | Continuous processing in microreactors, enhancing safety and scalability. acs.orgdurham.ac.uknih.gov | Safer and more efficient production on an industrial scale. |

Chemo- and Regioselective Functionalization Developments

The ability to selectively functionalize the N-alkyl-4-chloropiperidine scaffold is crucial for the synthesis of diverse and complex molecules. The presence of multiple reactive sites—the nitrogen atom, the C-Cl bond, and various C-H bonds—presents a challenge and an opportunity for synthetic chemists.

Recent advances have focused on achieving high levels of chemo- and regioselectivity . The functionalization of piperidines at the C2, C3, or C4 positions can be controlled by the appropriate choice of catalyst and protecting groups. researchgate.net For instance, rhodium-catalyzed C-H insertion reactions have been shown to be highly selective. Furthermore, the development of methods for the direct β-functionalization of saturated aza-heterocycles, a traditionally challenging transformation, is expanding the toolkit for modifying the piperidine ring. nih.govbohrium.comresearchgate.net

| Functionalization Strategy | Target Site | Key Methodologies |

| C-H Functionalization | C2, C3, C4 positions | Rhodium-catalyzed C-H insertion, photoredox catalysis. researchgate.netnih.govbohrium.comresearchgate.net |

| N-Alkylation | Nitrogen atom | Slow addition of alkyl halides, specific base selection. researchgate.netchemcopilot.com |

| C-Cl Bond Functionalization | C4 position | Nucleophilic substitution, cross-coupling reactions. |

Exploitation of Novel Reactivity Modes for C-Cl Bond Activation

The carbon-chlorine bond at the 4-position of this compound is a key site for diversification. While classical nucleophilic substitution reactions are common, emerging research is focused on novel methods for C-Cl bond activation that offer broader substrate scope and functional group tolerance.

Transition metal-catalyzed cross-coupling reactions have become indispensable tools in this regard. Nickel-catalyzed cross-coupling reactions, for example, have shown remarkable efficacy in the reaction of Grignard reagents with alkyl chlorides, even at low temperatures. acs.orgscispace.comnih.gov This approach allows for the formation of C-C bonds with a wide range of alkyl and aryl Grignard reagents. The Buchwald-Hartwig amination, a palladium-catalyzed reaction, provides a powerful method for the formation of C-N bonds from aryl halides and amines, and its principles can be extended to the amination of 4-chloropiperidines. wikipedia.orgorganic-chemistry.orglibretexts.orgrug.nlacsgcipr.org Similarly, the Sonogashira coupling offers a route to introduce alkyne moieties. wikipedia.orgorganic-chemistry.orgyoutube.comdbpedia.orglibretexts.org

Photoredox catalysis is another rapidly developing area that enables the activation of strong C-Cl bonds under mild conditions. researchgate.net Organic photoredox catalysts can facilitate the functionalization of saturated aza-heterocycles through a cross-dehydrogenative coupling mechanism. rsc.org These light-mediated reactions open up new avenues for the introduction of various functional groups at the C4 position.

| Activation Method | Key Features | Potential Transformations of this compound |

| Nickel-Catalyzed Cross-Coupling | High efficiency with Grignard reagents, mild reaction conditions. acs.orgscispace.comnih.govacs.orgnih.gov | Alkylation, arylation at the C4 position. |

| Palladium-Catalyzed Cross-Coupling | Broad utility for C-N (Buchwald-Hartwig) and C-C (Sonogashira) bond formation. wikipedia.orgorganic-chemistry.orglibretexts.orgrug.nlacsgcipr.orgwikipedia.orgorganic-chemistry.orgyoutube.comdbpedia.orglibretexts.org | Amination, alkynylation at the C4 position. |

| Photoredox Catalysis | Mild reaction conditions, activation of strong bonds. nih.govbohrium.comresearchgate.netresearchgate.netrsc.org | Introduction of a wide range of functional groups via radical intermediates. |

Integration with Machine Learning and Artificial Intelligence in Synthetic Design

The integration of machine learning (ML) and artificial intelligence (AI) is poised to revolutionize the design and execution of chemical syntheses. For complex molecules like derivatives of this compound, these computational tools can accelerate the discovery of novel synthetic routes and predict reaction outcomes with increasing accuracy.

Machine learning models are also being employed to predict reaction outcomes , including yield and regioselectivity. nih.govresearchgate.netbohrium.comchemrxiv.orgresearcher.life For the functionalization of the piperidine ring, where multiple reactive sites exist, ML models can be trained to predict the most likely site of reaction under specific conditions. nih.govresearchgate.netbohrium.comchemrxiv.orgresearcher.life This predictive capability can save significant time and resources in the laboratory by guiding the choice of reagents and reaction parameters.

Furthermore, computational chemistry is being used to design novel catalysts with enhanced activity and selectivity. By modeling the transition states of catalytic cycles, researchers can rationally design ligands and catalytic systems tailored for specific transformations, such as the selective activation of the C-Cl bond in this compound.

| AI/ML Application | Description | Impact on this compound Chemistry |

| Retrosynthesis | AI algorithms propose synthetic routes to a target molecule. chemcopilot.comchemrxiv.orgnih.govacs.org | Faster identification of efficient and novel synthesis pathways. |

| Reaction Prediction | ML models predict the outcome (yield, regioselectivity) of a reaction. nih.govresearchgate.netbohrium.comchemrxiv.orgresearcher.life | More efficient optimization of reaction conditions and reduced experimentation. |

| Catalyst Design | Computational methods are used to design catalysts with desired properties. | Development of highly selective and active catalysts for functionalization. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.